molecular formula C12H9NO2S B8416688 3-(Thiophene-3-carbonyl)-benzamide CAS No. 861224-02-4

3-(Thiophene-3-carbonyl)-benzamide

Cat. No. B8416688
CAS RN: 861224-02-4
M. Wt: 231.27 g/mol
InChI Key: QVCJIRIZDPDFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Thiophene-3-carbonyl)-benzamide is a useful research compound. Its molecular formula is C12H9NO2S and its molecular weight is 231.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Thiophene-3-carbonyl)-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Thiophene-3-carbonyl)-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

861224-02-4

Molecular Formula

C12H9NO2S

Molecular Weight

231.27 g/mol

IUPAC Name

3-(thiophene-3-carbonyl)benzamide

InChI

InChI=1S/C12H9NO2S/c13-12(15)9-3-1-2-8(6-9)11(14)10-4-5-16-7-10/h1-7H,(H2,13,15)

InChI Key

QVCJIRIZDPDFJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C(=O)C2=CSC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.0 g (4.69 mmol) of 3-(thiophene-3-carbonyl)-benzonitrile in 8 mL of a concentrated NH4OH at room temperature was added 6 mL of 30% H2O2 drop-wise. The white reaction mixture was allowed to stir overnight at room temperature. Next day, to the reaction crude was added 60 mL of a saturated solution of NaHCO3 and 60 mL of ethyl acetate. After removing the aqueous layer, the organic layer was washed with brine, dried over Na2SO4, and concentrated. The concentrated crude was purified by flashy chromatography (dichloromethane:methanol, from 2 to 6% methanol over 16 column volume, then from 6 to 10% methanol over 5 column volume) to obtain 840 mg (77.8% yield) of white solids; 1H NMR 500 MHz (CDCl3) δ 8.27 (m, 2H), 8.15 (m, 2H), 7.93 (m, 1H), 7.74 (m, 1H), 7.65 (t, 1H), 7.55 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
6 mL
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reactant
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Quantity
8 mL
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solvent
Reaction Step One
[Compound]
Name
saturated solution
Quantity
60 mL
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three
Yield
77.8%

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